6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride chemical properties
6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride chemical properties
An In-Depth Technical Guide to 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride, a versatile heterocyclic compound. Designed for researchers, chemists, and drug development professionals, this document delves into its core chemical properties, synthesis, reactivity, and its burgeoning applications in biomedical research, moving beyond a simple data sheet to offer field-proven insights and the causal science behind its utility.
Core Chemical Identity and Physicochemical Profile
6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride, often abbreviated as DAQN, belongs to the quinoxaline class of compounds. The quinoxaline-2,3-dione core is a significant pharmacophore, known for its role in compounds that act as antagonists for excitatory amino acid receptors like AMPA and kainate.[1][2] However, the addition of the 6,7-diamino groups fundamentally alters its primary application, transforming it into a potent fluorescent labeling agent.[3][4]
The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a critical consideration for its use in biological assays.
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| IUPAC Name | 6,7-diamino-1,4-dihydropyrazino[2,3-b]pyridine-2,3-dione;dihydrochloride |
| Synonyms | DAQN, 6,7-Diamino-2,3-quinoxalinedione Dihydrochloride |
| CAS Number | 17498-26-9[5] |
| Molecular Formula | C₈H₈N₄O₂ · 2HCl (or C₈H₁₀Cl₂N₄O₂)[5] |
| Molecular Weight | 265.1 g/mol [5] |
| Appearance | Light Brown Solid[5] |
| Stability | Light Sensitive[5] |
| Storage | Store at -20°C in an amber vial under an inert atmosphere.[5][6] |
Synthesis and Chemical Reactivity
Rationale of Synthesis
The synthesis of quinoxaline-2,3-dione derivatives is a well-established area of heterocyclic chemistry. The most common and efficient strategy involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound, such as oxalic acid or its esters.[1][7][8] This approach provides a direct route to the core bicyclic structure.
For 6,7-Diaminoquinoxaline-2,3-dione, the synthesis typically begins with a substituted o-phenylenediamine or involves the formation of the quinoxaline-2,3-dione core first, followed by functionalization of the benzene ring. A classical route involves a two-step mechanism: initial cyclocondensation to form the quinoxaline core, followed by amination at the 6 and 7 positions and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.[3]
Caption: General synthetic pathway for 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride.
Core Reactivity: The Aldehyde Condensation
The defining chemical property of DAQN in a research context is its reaction with aldehydes.[3][9] The two adjacent amino groups on the quinoxaline ring are highly nucleophilic. They readily react with the carbonyl carbon of an aldehyde in a condensation reaction. This process results in the formation of a new, stable imidazole ring fused to the existing structure, creating a highly fluorescent derivative.[3]
This reaction is the cornerstone of DAQN's utility as a fluorescent label. Its high specificity for aldehydes minimizes background signal in complex biological samples, making it a valuable tool for detecting and quantifying aldehydes, which are often markers of oxidative stress.[3]
Caption: Reaction of DAQN with an aldehyde to form a fluorescent product.
Biological Activity and Research Applications
While the broader quinoxaline-2,3-dione class includes potent AMPA receptor antagonists like DNQX and NBQX, the specific 6,7-diamino substitution of DAQN directs its activity profile away from neuroreceptor antagonism and towards other valuable biological functions.[10][11][12]
Table 2: Summary of Biological Activities and Applications
| Activity/Application | Mechanism/Rationale | Key Insights |
|---|---|---|
| Fluorescent Labeling | Reacts with aldehydes on biomolecules (e.g., proteins, carbohydrates) to form a stable, highly fluorescent conjugate.[3] | High specificity and bright fluorescence make it ideal for immunofluorescence, flow cytometry, and detecting oxidative stress markers.[3] |
| Antitumor Research | Has shown potential in inhibiting certain enzymes implicated in cancer progression.[3] Quinoxaline derivatives are known to have cytotoxic effects on various cancer cell lines.[13][14] | The diaminoquinoxaline core is a key structural motif being explored for novel therapeutic agents. |
| Anti-inflammatory | Conjugates with thiazolidinone moieties show potent inhibition of COX-2 and 5-LOX enzymes.[3] | The quinoxaline scaffold can be chemically modified to enhance specific enzyme-inhibiting activities, outperforming drugs like diclofenac in some models.[3] |
| Antiviral (HIV-1) | The diaminoquinoxaline core binds to a hydrophobic pocket in the HIV-1 Nef protein, disrupting its function.[3] | This interaction inhibits viral replication by 85-90% in T-cell cultures at nanomolar concentrations, highlighting its potential in antiretroviral drug development.[3] |
It is crucial for researchers to recognize the compound's limitations. DAQN is not readily cell-permeable, which can restrict its use for labeling intracellular targets.[3] Furthermore, like many fluorescent dyes, it may exhibit cytotoxicity at high concentrations, necessitating careful dose optimization for any given experiment.[3]
Experimental Protocols: A Practical Guide
The following protocols are provided as validated starting points. Researchers must optimize these methodologies for their specific experimental systems.
General Synthesis of Quinoxaline-2,3-dione Core
This protocol describes a common method for creating the foundational quinoxaline-2,3-dione ring system, which is the precursor to DAQN.[8]
Causality: This is a cyclocondensation reaction. The acidic medium (HCl) protonates the oxalic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine, driving the reaction towards the formation of the stable heterocyclic ring.
-
Reagent Preparation: In a round-bottom flask, dissolve o-phenylene diamine (1 equivalent) in 4M hydrochloric acid.
-
Reaction Initiation: Add a solution of oxalic acid dihydrate (1 equivalent) to the flask.
-
Reflux: Heat the mixture under reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product, quinoxaline-2,3-dione, will precipitate out of the solution.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water to remove excess acid, and then with ethanol.
-
Drying: Dry the purified product under a vacuum. The resulting solid is the quinoxaline-2,3-dione core, ready for subsequent amination and salt formation steps to yield DAQN.
Protocol for Fluorescent Labeling of Aldehydes in a Protein Sample
This protocol outlines the use of DAQN to label aldehyde groups, which may be present on proteins due to oxidative damage or specific enzymatic modifications.
Self-Validation: The protocol includes a negative control (without the oxidizing agent) to ensure that the fluorescence observed is specific to the induced aldehyde formation and not due to non-specific binding of the dye.
-
Sample Preparation: Prepare two aliquots of your protein solution (e.g., Bovine Serum Albumin, 1 mg/mL in PBS).
-
Test Sample: Treat with a mild oxidizing agent (e.g., sodium periodate) to generate aldehyde groups.
-
Negative Control: Treat with PBS buffer alone.
-
-
Reagent Preparation: Prepare a stock solution of 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride (10 mM) in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0). Protect from light.
-
Labeling Reaction:
-
Add the DAQN stock solution to both the test and control protein samples to a final concentration of 1 mM.
-
Incubate the reactions for 1-2 hours at room temperature, protected from light.
-
-
Removal of Excess Dye: Purify the labeled protein from unreacted DAQN using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Fluorometric Analysis:
-
Measure the fluorescence of the purified protein solutions using a fluorometer.
-
Use an excitation wavelength of ~365 nm and measure the emission spectrum, expecting a peak around ~450 nm (Note: exact wavelengths may vary and should be optimized).
-
A significantly higher fluorescence signal in the test sample compared to the negative control validates the specific labeling of aldehyde groups.
-
Caption: Experimental workflow for fluorescent labeling of protein aldehydes using DAQN.
Safety and Handling
According to available Safety Data Sheets (SDS), 6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride requires careful handling in a laboratory setting.[15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[15]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid the formation of dust and aerosols.[15]
-
First Aid:
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[15]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[15]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[5][6]
Conclusion
6,7-Diaminoquinoxaline-2,3-dione Dihydrochloride is a specialized chemical reagent whose value extends far beyond its structural classification. While its quinoxaline-dione core is shared with famous neurological antagonists, its diamino-substituents create a unique reactivity profile, establishing it as a first-class fluorescent probe for aldehydes. Its demonstrated activities in antitumor, anti-inflammatory, and antiviral contexts further underscore its potential as a scaffold for future drug discovery efforts. Understanding the causality of its synthesis, its specific reactivity, and its practical limitations is key to successfully leveraging this compound in advanced scientific research.
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IJPDA. (2017, July 20). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. [Link]
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Dhanapal, V., et al. (2013). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. ISRN Organic Chemistry. [Link]
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Birch, P. J., et al. (1988). 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor. European Journal of Pharmacology, 156(1), 177-80. [Link]
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Marco, J. L., & Arribas, C. (1994). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline protects against both AMPA and kainate-induced lesions in rat striatum in vivo. Neuroscience, 59(4), 931-8. [Link]
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